ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 853318-01-1
VCID: VC16042281
InChI: InChI=1S/C35H30N2O3/c1-4-40-35(39)29-21-32(33(38)28-17-15-27(16-18-28)26-13-9-6-10-14-26)37-31-20-24(3)23(2)19-30(31)36(34(29)37)22-25-11-7-5-8-12-25/h5-21H,4,22H2,1-3H3
SMILES:
Molecular Formula: C35H30N2O3
Molecular Weight: 526.6 g/mol

ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate

CAS No.: 853318-01-1

Cat. No.: VC16042281

Molecular Formula: C35H30N2O3

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate - 853318-01-1

Specification

CAS No. 853318-01-1
Molecular Formula C35H30N2O3
Molecular Weight 526.6 g/mol
IUPAC Name ethyl 4-benzyl-6,7-dimethyl-1-(4-phenylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate
Standard InChI InChI=1S/C35H30N2O3/c1-4-40-35(39)29-21-32(33(38)28-17-15-27(16-18-28)26-13-9-6-10-14-26)37-31-20-24(3)23(2)19-30(31)36(34(29)37)22-25-11-7-5-8-12-25/h5-21H,4,22H2,1-3H3
Standard InChI Key JZVQZRHMTULTGB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=C(C(=C3)C)C)CC6=CC=CC=C6

Introduction

Chemical Structure and Nomenclature

The molecule consists of a pyrrolo[1,2-a]benzimidazole core, a fused bicyclic system combining pyrrole and benzimidazole rings. Key substituents include:

  • A benzyl group at position 4.

  • A [1,1'-biphenyl]-4-ylcarbonyl moiety at position 1.

  • Methyl groups at positions 6 and 7.

  • An ethyl carboxylate ester at position 3.

This arrangement introduces significant steric bulk and hydrophobicity, which may influence binding to biological targets such as protein kinases . The biphenyl carbonyl group, in particular, is structurally analogous to kinase inhibitors documented in patent EP2118112B1, where similar substituents enhance affinity for hydrophobic enzyme pockets .

Synthesis and Physicochemical Properties

While no direct synthesis route for this compound is publicly available, methodologies for analogous pyrrolo-benzimidazole derivatives suggest a multi-step process involving:

  • Ring formation via cyclization of substituted benzimidazole precursors.

  • Friedel-Crafts acylation to introduce the biphenyl carbonyl group.

  • Esterification to install the ethyl carboxylate.

Predicted physicochemical properties, based on structural analogs like PubChem CID 4109949 (a thienylcarbonyl variant), include:

PropertyValue
Molecular Weight~550–600 g/mol (estimated)
LogP (lipophilicity)~5.2 (highly hydrophobic)
Aqueous Solubility<0.01 mg/mL (poor)
Hydrogen Bond Acceptors6

The biphenyl group likely exacerbates poor solubility, necessitating formulation strategies such as nanoparticle encapsulation or prodrug derivatives for in vivo applications .

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